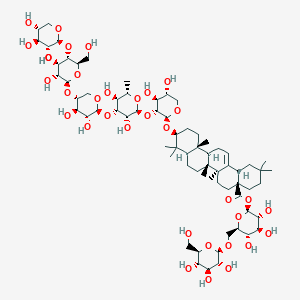![molecular formula C9H10ClN3O B1256292 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one CAS No. 120868-66-8](/img/structure/B1256292.png)
1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one
Übersicht
Beschreibung
1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one is a chemical compound with the molecular formula C10H11ClN4O . It is a white solid with a molecular weight of 232.67 g/mol . This compound is a derivative of imidazolidin-2-one and contains a chloropyridine moiety .
Synthesis Analysis
The synthesis of this compound involves the reduction of imidacloprid by activated Fe in concentrated HCl to obtain a dis-nitro imidacloprid . This compound is further characterized by IR, PMR, and LC-MS/MS spectral analysis .Molecular Structure Analysis
The dihedral angle between the pyridine ring and imidazoline ring mean plane in the molecule is 76.2° . In the crystal, N-H…O hydrogen bonds link pairs of molecules to form inversion dimers .Chemical Reactions Analysis
The compound is a result of the reduction of nitro compounds . Various processes have been reported for this reduction, including the use of tellurium powder in aqueous methanolic ammonium chloride, zinc metal and NH4Cl in water, and FeS-NH4Cl-CH3OH-H2O and Fe-NH4Cl system .Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 232.67 g/mol . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen
Agricultural Chemistry: Synthesis of Pesticides
“1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one” is a key intermediate in the synthesis of Imidacloprid , a widely used neonicotinoid pesticide . This compound acts on the nervous system of insects, leading to their death, and is used to protect crops from pests.
Organic Synthesis: Building Block for Heterocyclic Compounds
Due to its reactive imidazolidin-2-one moiety, this chemical serves as a versatile building block for the synthesis of various heterocyclic compounds. These compounds have applications ranging from pharmaceuticals to agrochemicals .
Material Science: Polymer Research
The chloropyridinyl and imidazolidinone groups can potentially be utilized in polymer research to create novel materials with specific properties such as increased thermal stability or unique electronic characteristics .
Analytical Chemistry: Reference Standards
As a compound with a well-defined structure and purity, “1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one” can be used as a reference standard in analytical chemistry to calibrate instruments or validate analytical methods .
Medicinal Chemistry: Drug Discovery
The structural motif of this compound resembles that of biologically active molecules, making it a candidate for drug discovery programs, especially in the search for new insecticides or fungicides .
Environmental Science: Degradation Studies
Research into the environmental degradation of neonicotinoids often requires knowledge of their breakdown products. “1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one” could be studied to understand the environmental fate of related compounds .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-2-1-7(5-12-8)6-13-4-3-11-9(13)14/h1-2,5H,3-4,6H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWTYURAFSWNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037563 | |
| Record name | Imidacloprid urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one | |
CAS RN |
120868-66-8 | |
| Record name | Imidacloprid-urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120868-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidacloprid urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120868668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidacloprid urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIDACLOPRID UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575W874H6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one in the context of insecticides?
A: 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one is a key metabolite of the neonicotinoid insecticide imidacloprid. [] Research indicates that imidacloprid can degrade into this compound under the influence of light, particularly in the presence of solvents simulating the chemical environment of plant cuticles. [] This degradation process is significant because it impacts the persistence and fate of imidacloprid in the environment.
Q2: How is 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one formed from imidacloprid?
A: Research suggests that exposure of imidacloprid to light, especially in the presence of certain organic solvents, leads to its photodegradation. [] A major product of this process is 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-imine, which can further react to form 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. This photodegradation pathway highlights the importance of environmental factors in the breakdown of imidacloprid.
Q3: What are the structural characteristics of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one?
A: This compound comprises a pyridine ring and an imidazoline ring connected by a methylene bridge. [] The crystal structure reveals a dihedral angle of 76.2° between the planes of these two rings. [] Furthermore, the crystal structure reveals intermolecular interactions, with N—H⋯O hydrogen bonds leading to the formation of inversion dimers. [] Additional weak C—H⋯N hydrogen bonds and π–π stacking interactions between pyridine rings contribute to the overall crystal packing. []
Q4: What is the environmental fate of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one?
A: While the provided research focuses on its formation from imidacloprid, [] further investigation is needed to fully understand the environmental persistence, transport, and potential effects of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. Determining its fate is crucial for evaluating the long-term ecological impact of imidacloprid use.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



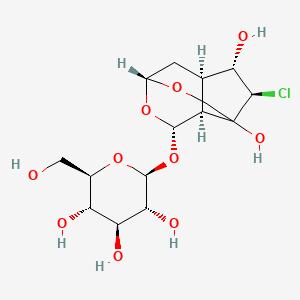

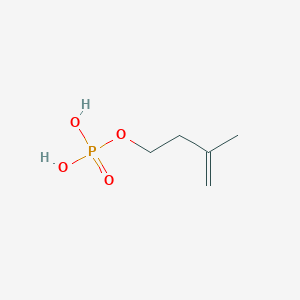
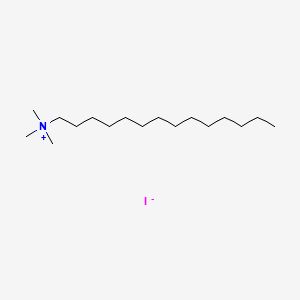
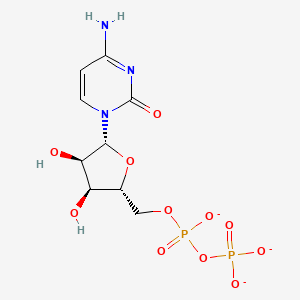



![[(8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1256224.png)
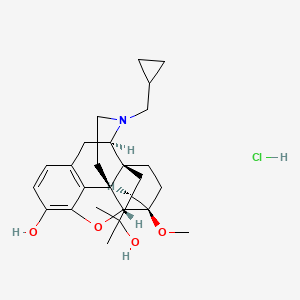


![(1S,2S,4R,5S)-4-bromo-1,2-dichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B1256230.png)
